N-(Sulfanylcarbonothioyl)-L-threonine
Description
N-(Sulfanylcarbonothioyl)-L-threonine is a modified amino acid derivative where the amino group of L-threonine is substituted with a sulfanylcarbonothioyl (-SC(=S)SH) group. This modification introduces a thiol-functionalized thiocarbamate moiety, which confers unique chemical reactivity, such as participation in redox reactions or disulfide bond formation.
Properties
CAS No. |
63767-96-4 |
|---|---|
Molecular Formula |
C5H9NO3S2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
(2S,3R)-2-(dithiocarboxyamino)-3-hydroxybutanoic acid |
InChI |
InChI=1S/C5H9NO3S2/c1-2(7)3(4(8)9)6-5(10)11/h2-3,7H,1H3,(H,8,9)(H2,6,10,11)/t2-,3+/m1/s1 |
InChI Key |
SJKWEWOQJVBLEU-GBXIJSLDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=S)S)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=S)S)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sulfanylcarbonothioyl)-L-threonine typically involves the reaction of L-threonine with a sulfanylcarbonothioylating agent under controlled conditions. One common method includes the use of thiocarbonyl diimidazole as the sulfanylcarbonothioylating agent, which reacts with the amino group of L-threonine to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes precise control of reaction parameters such as temperature, pH, and concentration of reactants. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Sulfanylcarbonothioyl)-L-threonine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted threonine derivatives.
Scientific Research Applications
N-(Sulfanylcarbonothioyl)-L-threonine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N-(Sulfanylcarbonothioyl)-L-threonine involves its interaction with specific molecular targets. The sulfanylcarbonothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing new drugs.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of N-(Sulfanylcarbonothioyl)-L-threonine with analogous threonine derivatives:
Reactivity and Stability
- This compound: The thiol group is prone to oxidation, forming disulfide bridges, while the thiocarbamate moiety can act as a leaving group in nucleophilic substitutions. This contrasts with N-acetyl-L-threonine, which is stable under physiological conditions due to its non-reactive acetyl group .
- TPZ (): The phosphono group increases hydrophilicity, making it suitable for aqueous enzymatic reactions, whereas the sulfanylcarbonothioyl group in the target compound may favor organic-phase reactions .
Pharmaceutical and Industrial Relevance
- The sulfanylcarbonothioyl group in the target compound could serve as a prodrug moiety for controlled thiol release.
- Peptide Synthesis: N-Acetyl and N-Fmoc derivatives are widely used to protect threonine during solid-phase synthesis, whereas the sulfanylcarbonothioyl group might enable site-specific conjugation (e.g., PEGylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
